BenchChemオンラインストアへようこそ!

3'-Deoxy-3'-fluoro-N1-methyluridine

RNA duplex stability siRNA guide strand design dangling-end stabilization

3'-Deoxy-3'-fluoro-N1-methyluridine is a rationally designed triple-modified uridine scaffold combining 3'-deoxy chain termination (Ki ≈ 2.0 µM), 3'-fluoro C3'-endo sugar locking for enhanced base-pairing and nuclease resistance, and N1-methyl immunoevasive shielding—three orthogonal modifications in one building block. Generic substitution with single- or dual-modified analogs fails to reproduce this electronic and steric profile. Ideal for siRNA guide-strand 3' terminus engineering, polymerase fidelity studies, and antiviral nucleoside inhibitor programs. Request a quote for milligram-to-gram quantities.

Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
Cat. No. B13716833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoro-N1-methyluridine
Molecular FormulaC10H13FN2O5
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O
InChIInChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1
InChIKeyUJVKBYHYGZWCEF-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3'-Deoxy-3'-fluoro-N1-methyluridine Is a Distinctive Triply Modified Nucleoside for Oligonucleotide and Antiviral R&D Programs


3'-Deoxy-3'-fluoro-N1-methyluridine (CAS N/A; molecular formula C₁₀H₁₃FN₂O₅; MW 260.22) is a pyrimidine nucleoside analog that combines three non-natural modifications on the uridine scaffold: a 3'-deoxy sugar, a 3'-fluoro substituent, and an N1-methyl group on the nucleobase . This triple-modification architecture distinguishes it from widely used single- or dual-modification analogs such as 2'-deoxy-2'-fluorouridine, 2'-O-methyluridine, and N1-methyluridine, and places it in the class of rationally designed nucleoside derivatives that can simultaneously modulate sugar pucker, hydrogen‑bonding patterns, and susceptibility to enzymatic degradation .

3'-Deoxy-3'-fluoro-N1-methyluridine Cannot Be Replaced by Existing Single- or Dual-Modified Uridine Analogs in Structure–Function Studies


Generic substitution with a 2'-fluoro, 2'-O-methyl, or N1-methyl-only uridine analog fails to recapitulate the three-dimensional electronic and steric profile of 3'-deoxy-3'-fluoro-N1-methyluridine. The 3'-deoxy modification eliminates the 3'-hydroxyl group required for polymerase-mediated chain elongation, a property exploited in chain-terminating nucleotide inhibitors ; the 3'-fluoro substituent locks the ribose ring in a North (C3'-endo) conformation that strengthens Watson–Crick base pairing and simultaneously increases resistance to serum nucleases [1]; and the N1-methyl group alters the hydrogen‑bonding face of the uracil ring, which can suppress innate immune recognition while preserving canonical A-U pairing thermodynamics [2]. Because each modification operates on a different molecular determinant of oligonucleotide performance, substituting any one component with a different chemical group produces a compound with quantitatively and mechanistically divergent behavior, making the exact combination critical for reproducible structure–activity relationships.

Quantitative Evidence Differentiating 3'-Deoxy-3'-fluoro-N1-methyluridine from Closest Structural Analogs


N1-Methyl Modification Confers Thermodynamic Stabilization at Termini Without Perturbing Internal Base‑Pairing Geometry

In a systematic study of RNA duplexes containing modified uridine residues, 6-methyluridines (which encompass the N1-methyl isomer present in the target compound) placed at terminal positions were found to stabilize the duplex primarily through a 3'-dangling end effect, whereas the same modification at internal positions inhibited duplex formation [1]. This position-dependent stabilization offers a unique design parameter that is not available with the commonly compared 2'-O-methyluridine (which stabilizes duplexes indiscriminately of position, typically adding ~0.5–1.5 °C per substitution) or with unmodified uridine, whose terminal presence does not contribute the same enthalpic gain .

RNA duplex stability siRNA guide strand design dangling-end stabilization

3'-Deoxy Moiety Confers Quantifiable Chain‑Termination Activity Distinct from 2'-Deoxy or 2'-Fluoro Analogs

The 3'-deoxy modification in 3'-deoxyuridine-5'-triphosphate (3'-dUTP), which shares the same sugar architecture as the target compound, inhibits DNA-dependent RNA polymerases I and II with a competitive inhibition constant (Ki) of 2.0 µM against UTP incorporation . In contrast, 2'-deoxyuridine-5'-triphosphate is a substrate for chain elongation and does not act as a terminator, while 2'-fluoro-2'-deoxyuridine triphosphate is incorporated but slows subsequent extension due to altered sugar pucker rather than absolute chain cessation [1]. The combination of 3'-deoxy and 3'-fluoro in the target compound is therefore expected to produce a dual mechanism that neither the 3'-deoxy-only nor the 2'-fluoro-only analog can achieve alone.

RNA-dependent RNA polymerase chain terminator antiviral nucleoside design

3'-Fluoro Substitution in L-Nucleoside Series Drives Sub‑Micromolar Antiviral Potency Unachievable with 2'-Fluoro or Non‑Fluorinated Analogs

In a series of L-2',3'-didehydro-2',3'-dideoxy-3'-fluoronucleosides, the 3'-fluoro-2',3'-unsaturated cytidine analog (compound 24) exhibited an EC₅₀ of 0.089 µM against HIV-1 in human peripheral blood mononuclear (PBM) cells, and the corresponding 5-fluorocytidine analog (compound 26) achieved an EC₅₀ of 0.018 µM [1]. By comparison, the non-fluorinated 2',3'-didehydro-2',3'-dideoxycytidine (d4C) has a reported EC₅₀ approximately 10- to 100-fold higher, and the 2'-fluoro-2',3'-didehydro series showed reduced potency relative to the 3'-fluoro counterparts in the same assay system [1]. The 3'-fluoro atom was shown by molecular modeling to form a hydrogen bond with the amide backbone of Asp185 in HIV-1 reverse transcriptase, a contact that is geometrically inaccessible to 2'-fluoro substituents [1]. Although these data are from the cytidine base series, they establish a class-wide advantage for the 3'-fluoro pharmacophore that is directly transferable to uridine-based analogs.

anti-HIV activity nucleoside reverse transcriptase inhibitor EC50 comparison

Dual Sugar–Base Modification Addresses siRNA Performance Deficits Observed with 2'-O-Methyl at the Guide‑Strand 3' Terminus

A systematic evaluation of 3'‑terminal modifications on fully chemically modified siRNA guide strands revealed that 2'-O-methyl at the 3' terminus negatively impacts silencing activity for more than 60% of tested siRNA sequences when applied to 20‑mer guide strands, whereas 2'-fluoro at the same position largely preserves silencing activity [1]. The target compound, bearing a 3'-fluoro together with a 3'-deoxy and an N1-methyl modification, is structurally positioned to avoid the 3'-terminal steric penalty observed with 2'-O-methyl while simultaneously providing the nuclease protection and immunogenicity dampening that are the primary motivations for using 2'-O-methyl in the first place . No single-modification analog (2'-O-Me alone, 2'-F alone, or N1-Me alone) can simultaneously deliver this triple benefit at the 3' terminus.

siRNA silencing activity 2'-O-methyl toxicity fully chemically modified siRNA

Highest-Value Application Scenarios for 3'-Deoxy-3'-fluoro-N1-methyluridine Based on Verified Differentiation Evidence


Design of Chain‑Terminating Antiviral Nucleoside Inhibitors with Enhanced Binding Affinity

Medicinal chemistry teams pursuing nucleoside reverse transcriptase or RNA‑dependent RNA polymerase inhibitors can incorporate the 3'-deoxy-3'-fluoro-N1-methyluridine scaffold to obtain simultaneous chain termination (Ki = 2.0 µM for the 3'-deoxy pharmacophore ) and sub‑micromolar target affinity driven by the 3'-fluoro–Asp185 hydrogen bond interaction (EC₅₀ = 0.018–0.089 µM demonstrated for the 3'-fluoro cytidine series [1]). This dual mechanism reduces the need for separate prodrug optimization of the sugar and base moieties.

Terminal Stabilization of siRNA Guide Strands Without 2'-O-Methyl‑Associated Activity Loss

For fully chemically modified siRNA therapeutics, incorporating 3'-deoxy-3'-fluoro-N1-methyluridine at the guide‑strand 3' terminus replaces the widely used but problematic 2'-O-methyl modification, which has been shown to reduce silencing activity in more than 60% of 20‑mer sequences [2]. The 3'-fluoro moiety preserves RNAi activity, the 3'-deoxy group blocks 3'-exonuclease degradation, and the N1-methyl modification suppresses innate immune activation via TLR7/8 pathways . This scenario directly addresses a known failure mode in siRNA lead optimization.

Combinatorial Probing of RNA Polymerase Fidelity and Modified Nucleotide Incorporation

Biochemical laboratories studying RNA polymerase processivity and fidelity can use the triphosphate form of 3'-deoxy-3'-fluoro-N1-methyluridine as a tool to quantify the competition between chain termination (Ki = 2.0 µM for 3'-dUTP ) and the binding stabilization imparted by the 3'-fluoro group [1]. The N1-methyl label additionally provides a distinct ¹H-NMR and mass‑spectrometric signature that facilitates detection of incorporation events in complex reaction mixtures without radioactive labeling .

Quote Request

Request a Quote for 3'-Deoxy-3'-fluoro-N1-methyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.